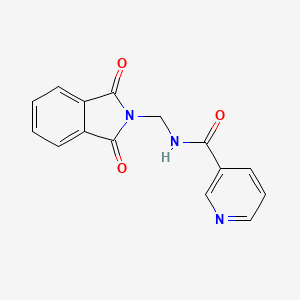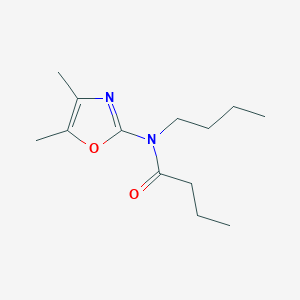
2-(Methylsulfanyl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-N-phenylpropanamide is an organic compound that features a methylsulfanyl group attached to a propanamide backbone, with a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-N-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)propanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the output.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-N-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-N-phenylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methylsulfanyl group can enhance the compound’s binding affinity and selectivity towards its target. The phenyl group may contribute to the compound’s overall stability and lipophilicity, facilitating its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)nicotinamide: Contains a nicotinamide moiety instead of a propanamide backbone.
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Features a tetrahydropyrimidine ring instead of a phenyl group.
2-(Methylsulfanyl)benzoic acid: Has a carboxylic acid group instead of an amide group.
Uniqueness
2-(Methylsulfanyl)-N-phenylpropanamide is unique due to its specific combination of functional groups. The presence of both a methylsulfanyl group and a phenyl group attached to the propanamide backbone imparts distinct chemical and biological properties. This compound’s versatility makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
54394-77-3 |
|---|---|
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
2-methylsulfanyl-N-phenylpropanamide |
InChI |
InChI=1S/C10H13NOS/c1-8(13-2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
Clé InChI |
ISSKRHBLGBUSFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



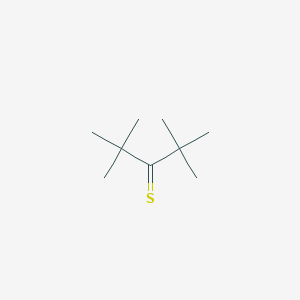

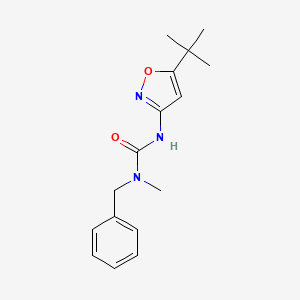
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

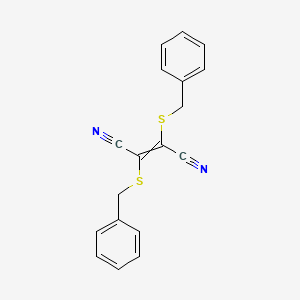
![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)


